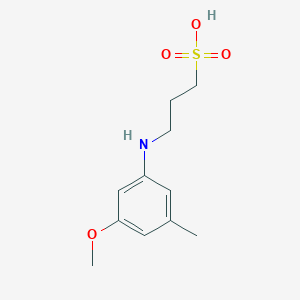
3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid
Overview
Description
3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid , also known as N-3-(Sulfopropyl)-3-methoxy-5-methylaniline , is a chemical compound with the following properties:
- IUPAC Name : 3-(3-methoxy-5-methylanilino)propane-1-sulfonic acid.
- Molecular Formula : C₁₁H₁₇NO₄S.
- Molecular Weight : 259.32 g/mol.
- Appearance : White solid.
- Melting Point : 259-262°C (decomposes).
- Solubility : Slightly soluble in DMSO and methanol.
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid consists of a sulfonic acid group attached to a substituted aniline moiety. The presence of the methoxy and methyl groups contributes to its overall structure and properties.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it is essential to explore potential reactions with other functional groups. Investigating its reactivity with various nucleophiles, electrophiles, and oxidizing agents would provide valuable insights.
Physical And Chemical Properties Analysis
- Basic Property Evaluation : Used as a reagent for assessing the basic properties and long-term stability of enzymatic assays for triglycerides, cholesterol, and uric acid.
- Stability : Understanding its stability under different conditions is crucial for practical applications.
Scientific Research Applications
Catalysis and Synthesis
Antimicrobial and Antifungal Activity : A study by Fadda et al. (2016) explored the use of sulfonate derivatives, including compounds similar in structure to 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid, for their antimicrobial and antifungal activities. The research demonstrated that certain sulfonate compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential applications in antimicrobial agent development (Fadda, El-Mekawy, & AbdelAal, 2016).
Ionic Liquids and Fuel Cells : Zanchet et al. (2020) investigated 3-triethylammonium propane sulfonic (TEA-PS+) cation-based ionic liquids for their potential in enhancing Nafion-based composite membranes for proton exchange membrane fuel cells. The study found that incorporating these ionic liquids into membranes improves their thermal stability, hydrophilicity, and conductivity, suggesting a novel approach to fabricating more efficient fuel cell membranes (Zanchet, da Trindade, & Bariviera, 2020).
Polymer Science and Materials Chemistry
Proton Exchange Membranes : A novel sulfonated polyimide synthesized from 3-(2′,4′-diaminophenoxy)propane sulfonic acid showed promising properties for direct methanol fuel cell applications, including high proton conductivity and low methanol permeability, indicating potential for efficient fuel cell operation (Yin, Fang, & Cui, 2003).
Liquid Crystal Copolymers : Martinez-Felipe et al. (2012) synthesized novel side chain liquid crystal copolymers containing sulfonic acid groups, demonstrating the effect of sulfonic acid-based groups on liquid crystallinity and suggesting applications in advanced materials science, such as in display technologies or sensors (Martinez-Felipe, Lu, & Henderson, 2012).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Handling : Follow standard laboratory safety protocols.
- Storage : Store at 4°C under an inert atmosphere.
- References : Yamaguchi, T., “Iryo to Kensa Kiki-Shiyaku,” 3, 591-597 (2007).
Future Directions
Future research should focus on:
- Synthetic Routes : Develop efficient synthetic methods.
- Biological Activity : Investigate potential pharmacological applications.
- Stability Studies : Assess long-term stability and compatibility with other reagents.
properties
IUPAC Name |
3-(3-methoxy-5-methylanilino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-9-6-10(8-11(7-9)16-2)12-4-3-5-17(13,14)15/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGTLUYQZIULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856635 | |
| Record name | 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid | |
CAS RN |
766502-50-5 | |
| Record name | 3-[(3-Methoxy-5-methylphenyl)amino]-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766502-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




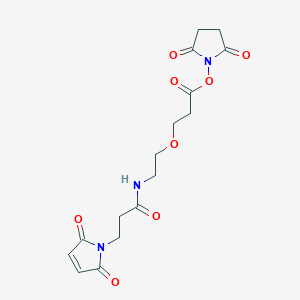
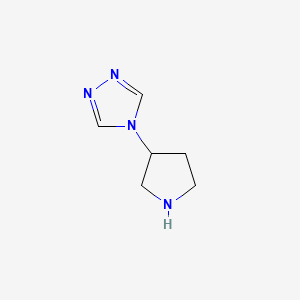

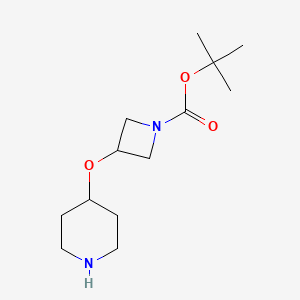
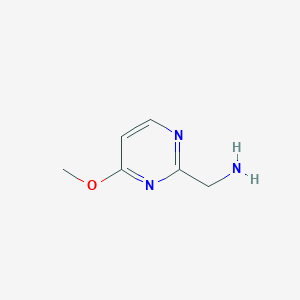


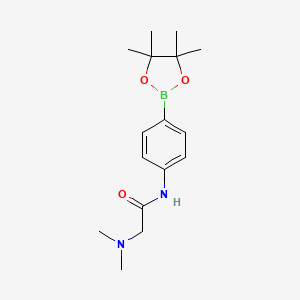
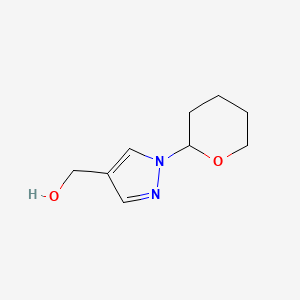
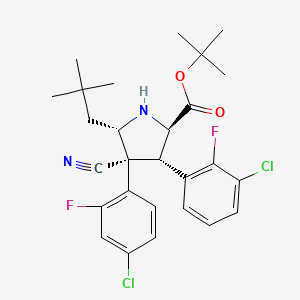
![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)